3-Chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H6ClFN2O2 and its molecular weight is 252.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many pyridazine derivatives are known to interact with various enzymes and receptors in the body. The specific targets can vary widely depending on the exact structure of the compound .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. For example, some compounds might inhibit an enzyme’s activity, while others might enhance it .
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways. The exact pathways depend on the compound’s targets. For instance, if a compound targets an enzyme involved in inflammation, it might affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like solubility, stability, and size can influence how a compound is absorbed and distributed in the body, how it’s metabolized, and how it’s excreted .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .
Action Environment
Environmental factors like temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-10-7(11(16)17)5-9(14-15-10)6-3-1-2-4-8(6)13/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFJFLOHSZHUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C(=C2)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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